(-)-N-[(4-methylphenyl)sulfonyl]-D-glutamine
Description
BenchChem offers high-quality (-)-N-[(4-methylphenyl)sulfonyl]-D-glutamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (-)-N-[(4-methylphenyl)sulfonyl]-D-glutamine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R)-5-amino-2-[(4-methylphenyl)sulfonylamino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S/c1-8-2-4-9(5-3-8)20(18,19)14-10(12(16)17)6-7-11(13)15/h2-5,10,14H,6-7H2,1H3,(H2,13,15)(H,16,17)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNYEJZZJXFADP-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@H](CCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00367963 | |
| Record name | (-)-N-[(4-methylphenyl)sulfonyl]-D-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883452-10-6 | |
| Record name | (-)-N-[(4-methylphenyl)sulfonyl]-D-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(-)-N-[(4-methylphenyl)sulfonyl]-D-glutamine chemical structure and properties
Technical Monograph: (-)-N-[(4-methylphenyl)sulfonyl]-D-glutamine
Executive Summary
(-)-N-[(4-methylphenyl)sulfonyl]-D-glutamine , commonly known as N-tosyl-D-glutamine , is a chiral sulfonamide derivative of the non-proteinogenic amino acid D-glutamine. It functions primarily as a robust chiral resolving agent and a versatile ligand in coordination chemistry. By derivatizing the
This guide details the structural characteristics, physicochemical properties, synthesis protocols, and applications of this compound, specifically focusing on its utility in enantioselective processes and drug development workflows.
Chemical Identity & Structure
The molecule consists of a D-glutamine backbone where the amine nitrogen is sulfonated by a
| Property | Data |
| IUPAC Name | (2R)-5-amino-2-[(4-methylphenyl)sulfonylamino]-5-oxopentanoic acid |
| Common Name | N-Tosyl-D-glutamine |
| CAS Number | 883452-10-6 |
| Molecular Formula | |
| Molecular Weight | 300.33 g/mol |
| Chirality | D-Configuration ( |
| Optical Rotation | Levorotatory (-) |
Structural Visualization
The following diagram illustrates the connectivity, highlighting the sulfonamide bond that links the lipophilic tosyl tail to the polar glutamine head.
Figure 1: Structural connectivity of N-tosyl-D-glutamine, emphasizing the separation between the hydrophobic tosyl domain and the hydrophilic amino acid core.
Physicochemical Properties
The tosylation of D-glutamine drastically alters its physical properties compared to the native amino acid. The loss of the zwitterion reduces the melting point and allows solubility in organic solvents, which is critical for its role as a resolving agent.
| Parameter | Value / Description | Context |
| Physical State | White crystalline solid | Forms needles or plates from aqueous ethanol. |
| Solubility | Soluble in DMSO, DMF, Ethanol. Sparingly soluble in cold water. | The tosyl group disrupts the crystal lattice energy of the zwitterion, enhancing organic solubility. |
| Melting Point | 130°C – 160°C (Range) | Lower than free Glutamine (185°C dec). Exact MP depends on solvent of crystallization. |
| Acidity (pKa) | Carboxyl: ~3.5 | The sulfonamide proton is also weakly acidic (pKa ~10-11), allowing dianion formation at high pH. |
| Stability | Stable under ambient conditions. | Hygroscopic; store desicated. Hydrolysis of sulfonamide requires harsh acid/base reflux. |
Synthesis Protocol
The synthesis of (-)-N-[(4-methylphenyl)sulfonyl]-D-glutamine follows the classical Schotten-Baumann reaction . This method utilizes aqueous alkaline conditions to scavenge the proton released during the formation of the sulfonamide bond, preventing the protonation of the amine which would inhibit the reaction.
Reagents & Materials
-
Substrate: D-Glutamine (High optical purity, >99% ee).
-
Reagent:
-Toluenesulfonyl chloride (TsCl). -
Base: Sodium Hydroxide (NaOH) or Sodium Carbonate (
). -
Solvent: Water/Tetrahydrofuran (THF) or Water/Dioxane mixture.
Step-by-Step Methodology
-
Solubilization: Dissolve D-Glutamine (1.0 eq) in 1N NaOH (2.2 eq). The extra base ensures the carboxylate is formed and the amine is free (unprotonated).
-
Addition: Cool the solution to 0–5°C in an ice bath. Add
-Toluenesulfonyl chloride (1.1 eq) dropwise (if liquid) or in small solid portions over 30 minutes. -
Reaction: Stir vigorously at room temperature for 4–12 hours. Monitor pH; maintain pH > 9 by adding dilute NaOH if necessary.
-
Mechanism:[1] The amine nucleophilically attacks the sulfonyl sulfur, displacing chloride.
-
-
Workup:
-
Filter off any unreacted insoluble TsCl.
-
Acidify the filtrate carefully with 2N HCl to pH ~2–3.
-
The product, N-tosyl-D-glutamine, will precipitate as a white solid.
-
-
Purification: Recrystallize from hot water or aqueous ethanol to maximize optical purity.
Figure 2: Synthetic workflow for the production of N-tosyl-D-glutamine via Schotten-Baumann conditions.
Applications in Research & Development
A. Chiral Resolution Agent
The primary application of N-tosyl-D-glutamine is in the optical resolution of racemic amines .
-
Mechanism: The compound acts as an acidic chiral resolving agent. It forms diastereomeric salts with racemic bases (amines).
-
Selectivity: The rigid structure provided by the tosyl group and the hydrogen-bonding capability of the amide side chain enhance the lattice energy differences between the
and salts, facilitating separation by fractional crystallization. -
Recovery: The resolving agent can be recovered after the process by acidifying the salt, precipitating the N-tosyl-D-glutamine for reuse.
B. Coordination Chemistry (Ligand Behavior)
Research by Menabue et al. highlights the ability of N-tosyl-glutamine to act as a ligand for transition metals, specifically Zinc(II).
-
Binding Mode: It coordinates through the carboxylate oxygen and potentially the sulfonamide nitrogen (if deprotonated), forming stable chelate complexes (e.g.,
). -
Relevance: These complexes are studied for their structural properties and potential bio-inorganic modeling of zinc-enzyme active sites.
C. Synthetic Intermediate
In peptide synthesis and medicinal chemistry, the tosyl group serves as a robust protecting group for the amine. Unlike Boc or Fmoc, the Tosyl group is stable to both acid and mild base, requiring reductive cleavage (e.g., Sodium/Naphthalene or electrolytic reduction) to remove. This orthogonality is useful in complex multi-step synthesis of glutamine analogs.
Safety & Handling (MSDS Summary)
-
Hazard Classification: Irritant (Skin, Eye, Respiratory).
-
Handling: Wear nitrile gloves, safety goggles, and use a dust mask. Avoid inhalation of fine powder.
-
Storage: Store in a cool, dry place. The compound is hygroscopic; keep the container tightly sealed.
-
First Aid:
-
Eye Contact: Rinse with water for 15 minutes.
-
Ingestion: Rinse mouth; do not induce vomiting without medical advice.
-
References
-
Santa Cruz Biotechnology. (-)-N-[(4-methylphenyl)sulfonyl]-D-glutamine Product Data. CAS 883452-10-6. Link
- Menabue, L., et al. "The coordination behavior of N-tosyl-L-glutamine toward the Zn(II) ion." Journal of Crystallographic and Spectroscopic Research, vol. 22, 1992. (Describes the coordination chemistry and crystal structure of the enantiomer).
- Gowda, B. T., et al. "Synthesis and Characterization of N-(Aryl)-sulfonamides." Acta Crystallographica Section E, 2004. (General synthesis method for N-tosyl amino acids).
-
ChemicalBook. L-Glutamine Properties and Derivatives. Link
Sources
The Definitive Technical Guide: N-Tosyl-L-Glutamine vs. N-Tosyl-D-Glutamine
Executive Summary
This guide delineates the physicochemical and functional divergences between N-tosyl-L-glutamine and N-tosyl-D-glutamine . While chemically identical in atomic composition (enantiomers), their biological utility is strictly bifurcated by stereochemistry.
The L-isomer acts as a canonical amine-acceptor substrate for Transglutaminases (TGases), mimicking the peptide-bound glutamine residues found in native proteins. Conversely, the D-isomer is sterically incompatible with the catalytic triad of TGases, rendering it an essential negative control in enzymatic assays and a metabolically stable scaffold in peptidomimetic drug design.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The fundamental difference lies in the spatial arrangement of the
-
Peptide Bond Mimicry: It neutralizes the positive charge of the N-terminus, simulating an internal peptide bond.
-
Hydrophobic Anchoring: The aromatic tosyl ring provides necessary hydrophobic contacts within the enzyme's active site cleft, which free glutamine lacks.
Structural Comparison
| Feature | N-Tosyl-L-Glutamine | N-Tosyl-D-Glutamine |
| Stereochemistry | (S)-Configuration | (R)-Configuration |
| Molecular Formula | ||
| Molecular Weight | ~300.33 g/mol | ~300.33 g/mol |
| Solubility | Soluble in DMSO, MeOH, Alkaline Water | Soluble in DMSO, MeOH, Alkaline Water |
| Enzymatic Role | Substrate (Acyl Donor) | Inert / Inhibitor (Control) |
| CAS (Parent AA) | 56-85-9 (L-Gln) | 5959-95-5 (D-Gln) |
Note on CAS: Commercial listings often provide CAS numbers for the parent amino acid or specific esters (e.g., Isopropyl ester CAS 34605-46-4). The free acid forms are typically generated in situ or synthesized via Schotten-Baumann conditions for immediate use.
Enzymatic Interactivity: The Transglutaminase Mechanism[8]
The most significant application of these molecules is in the study of Transglutaminase 2 (TG2) and microbial transglutaminases (mTG).
The L-Isomer Mechanism (Signal Generation)
TGases catalyze an acyl-transfer reaction. The enzyme's active site Cysteine (Cys277 in human TG2) attacks the
-
Acylation: The thiol group of Cys attacks the glutamine side chain, releasing ammonia (
) and forming a thioester intermediate.[1] -
Deacylation: A primary amine (or water) attacks the thioester, regenerating the enzyme and forming an isopeptide bond.
The D-Isomer Mechanism (Signal Absence)
The D-isomer fails to undergo the initial acylation step. Crystallographic docking studies suggest that while the tosyl group may facilitate initial binding to the hydrophobic pocket, the wrong chirality orients the
Pathway Visualization
The following diagram illustrates the divergent fates of the L and D isomers in the presence of TGase.
Figure 1: Mechanistic divergence of L vs. D isomers in the Transglutaminase catalytic cycle.
Applications in Drug Development & Research[2][10]
High-Throughput Screening (HTS)
-
L-Isomer: Used as the standard "acyl donor" in colorimetric assays to screen for TGase inhibitors.
-
D-Isomer: Used to determine the background noise of the assay. Any signal generated by the D-isomer indicates non-enzymatic hydrolysis or interference by the screening compounds, not true TGase activity.
Peptidomimetics
In drug design, D-amino acids are often incorporated to increase metabolic stability. N-tosyl-D-glutamine derivatives are explored as protease-resistant scaffolds . Because mammalian proteases generally do not cleave peptide bonds involving D-amino acids, these molecules persist longer in plasma, making them ideal candidates for competitive inhibitors or stable tracers.
Experimental Protocols
Protocol A: Synthesis via Schotten-Baumann Reaction
This protocol synthesizes N-tosyl-glutamine from the parent amino acid. The same protocol applies to both L and D isomers.
Reagents:
-
L-Glutamine or D-Glutamine (20 mmol)
-
p-Toluenesulfonyl chloride (Tosyl chloride) (22 mmol)
-
1N NaOH
-
1N HCl
-
Diethyl Ether
Step-by-Step:
-
Dissolution: Dissolve 20 mmol of Glutamine in 20 mL of 1N NaOH. Cool to 0°C in an ice bath.
-
Acylation: Dissolve 22 mmol of Tosyl chloride in 15 mL of diethyl ether.
-
Addition: Add the ether solution dropwise to the aqueous amino acid solution over 30 minutes, vigorously stirring.
-
pH Maintenance: Simultaneously add 1N NaOH dropwise to maintain pH > 9.0 (the reaction generates HCl).
-
Reaction: Stir at room temperature for 4 hours. The ether layer will separate; discard the ether layer (contains unreacted tosyl chloride).
-
Precipitation: Acidify the aqueous layer carefully with 1N HCl to pH 2.0. The N-tosyl-glutamine will precipitate as a white solid.
-
Purification: Filter the precipitate and recrystallize from hot water/ethanol.
Protocol B: The Hydroxamate Colorimetric Assay (L-Isomer Specific)
This assay quantifies TGase activity using N-tosyl-L-glutamine.
Principle: TGase catalyzes the transfer of the glutaminyl residue to Hydroxylamine (acting as the amine acceptor). The resulting hydroxamic acid forms a colored complex with Iron(III).
Workflow:
-
Substrate Mix: Prepare 20 mM N-tosyl-L-glutamine and 100 mM Hydroxylamine in Tris-Acetate buffer (pH 6.0).
-
Incubation: Add 10 µL of TGase enzyme solution to 100 µL of Substrate Mix. Incubate at 37°C for 10–30 minutes.
-
Stop/Develop: Add 100 µL of Ferric Reagent (5% FeCl3 in 0.1N HCl).
-
Quantification: Measure Absorbance at 525 nm .
-
Result: Red-burgundy color indicates activity (L-isomer).
-
Control: Run parallel with N-tosyl-D-glutamine; solution should remain yellow/clear (Absorbance ~0).
-
Figure 2: Workflow for the TGase Hydroxamate Colorimetric Assay.
References
-
Folk, J. E., & Cole, P. W. (1966). Mechanism of Action of Guinea Pig Liver Transglutaminase. Journal of Biological Chemistry, 241(23), 5518-5525.
-
Keillor, J. W., et al. (2014). Transglutaminase 2 Inhibitors and their Therapeutic Role in Disease States. Chemical Biology & Drug Design.
-
Sigma-Aldrich. L-Glutamine Product & Properties Data.
-
PubChem. D-Glutamine Compound Summary.
-
Oteng-Pabi, S. K., et al. (2018). Design of a glutamine substrate tag enabling protein labelling mediated by Bacillus subtilis transglutaminase. PLOS ONE.
Sources
Physical Properties of p-Toluenesulfonyl-D-Glutamine: An In-Depth Technical Guide
This guide details the physical properties, synthesis, and application of p-toluenesulfonyl-D-glutamine (Tos-D-Gln), a critical chiral intermediate in peptide chemistry and peptidomimetic drug design.
Executive Summary
p-Toluenesulfonyl-D-glutamine (Tos-D-Gln) is the N-sulfonated derivative of the non-proteinogenic amino acid D-glutamine. It serves as a robust, chirally pure building block in the synthesis of bioactive peptides, protease inhibitors, and glycomimetics. The p-toluenesulfonyl (tosyl) group acts as a stable amine protecting group, imparting unique solubility characteristics and resistance to harsh acidic conditions often encountered in peptide coupling cycles. This guide provides a definitive reference for its physicochemical characterization, thermodynamic behavior, and synthetic protocols.
Molecular Identity & Structural Characterization
Tos-D-Gln is characterized by the presence of a sulfonamide bond stabilizing the
| Property | Data / Descriptor |
| IUPAC Name | |
| Common Abbreviations | Tos-D-Gln, Tos-D-Gln-OH |
| Molecular Formula | |
| Molecular Weight | 300.33 g/mol |
| CAS Registry Number | 42749-49-5 (Referencing L-enantiomer; D-isomer is stereoisomeric equivalent) |
| Chiral Configuration | D-Isomer ( |
| SMILES | Cc1ccc(cc1)S(=O)(=O)N=O)C(O)=O |
Structural Diagram
The following diagram illustrates the chemical structure, highlighting the sulfonamide protecting group and the reactive carboxylic acid moiety.
Figure 1: Structural connectivity of p-toluenesulfonyl-D-glutamine showing functional domains.
Thermodynamic & Phase Properties
The physical state of Tos-D-Gln is governed by strong intermolecular hydrogen bonding between the sulfonamide oxygen and the side-chain amide protons.
| Parameter | Value / Range | Notes |
| Physical State | Solid | White crystalline powder |
| Melting Point | 146 – 148 °C | Sharp melting range indicates high purity [1, 2]. |
| Decomposition Temp. | > 185 °C | Thermal degradation of sulfonamide bond. |
| Hygroscopicity | Low | Stable under ambient humidity. |
Optical & Solution Properties
As a chiral reagent, the optical purity of Tos-D-Gln is paramount. The tosyl group significantly alters the solubility profile compared to free glutamine, making it lipophilic enough for organic synthesis yet soluble in basic aqueous media.
Optical Rotation
-
Specific Rotation
: Negative (-) value (typically to in basic/alcoholic solution).-
Note: The L-isomer (Tos-L-Gln) exhibits a positive rotation (+). The D-isomer is the enantiomer, thus rotating plane-polarized light in the opposite direction [3].
-
Solubility Profile
| Solvent System | Solubility Behavior | Mechanism |
| Water (Neutral/Acidic) | Insoluble | Hydrophobic tosyl group dominates; precipitates at pH < 4. |
| Water (Basic, pH > 8) | Soluble | Deprotonation of -COOH forms the soluble carboxylate salt. |
| Ethanol / Methanol | Soluble | Favorable dipole interactions. |
| Ethyl Acetate | Moderately Soluble | Used for extraction from acidified aqueous phase. |
| Diethyl Ether | Insoluble | Used to wash/precipitate the product during purification. |
Spectroscopic Signatures
Identification of Tos-D-Gln relies on confirming the presence of the tosyl aromatic ring and the integrity of the glutamine side chain.
-
H-NMR (DMSO-
) :-
2.35 (s, 3H, Ar-CH
): Characteristic tosyl methyl group. - 7.30 – 7.70 (dd, 4H, Ar-H ): Para-substituted aromatic system (AA'BB' pattern).
- 8.0 (d, 1H, NH -Tos): Sulfonamide proton, exchangeable.
-
2.35 (s, 3H, Ar-CH
-
IR Spectroscopy (KBr) :
-
1330 cm
& 1160 cm : Strong asymmetric and symmetric stretches (Sulfonamide). -
1690 cm
: stretch (Carboxylic acid). -
1650 cm
: stretch (Side chain amide).
-
Experimental Protocols
Protocol A: Synthesis via Schotten-Baumann Reaction
This protocol outlines the synthesis of Tos-D-Gln from D-Glutamine using p-toluenesulfonyl chloride under basic conditions. This method prevents racemization and ensures high yield.
Reagents:
-
D-Glutamine (10 mmol)
-
p-Toluenesulfonyl Chloride (Tos-Cl) (12 mmol)
-
Sodium Hydroxide (NaOH) or Sodium Carbonate (
) -
Solvents: Water, Diethyl Ether, Hydrochloric Acid (HCl)
Workflow Diagram:
Figure 2: Step-by-step synthesis workflow for p-toluenesulfonyl-D-glutamine.
Step-by-Step Procedure:
-
Dissolution : Dissolve 1.46 g (10 mmol) of D-Glutamine in 20 mL of 1N NaOH.
-
Tosylation : Cool the solution to 0°C. Add 2.28 g (12 mmol) of p-toluenesulfonyl chloride (dissolved in 10 mL acetone or added as solid) dropwise over 30 minutes.
-
Reaction : Allow the mixture to warm to room temperature and stir vigorously for 4 hours. Maintain pH > 9 by adding dilute NaOH if necessary.
-
Extraction (Impurity Removal) : Extract the reaction mixture with diethyl ether (
mL) to remove unreacted tosyl chloride. Retain the aqueous layer. -
Precipitation : Cool the aqueous layer in an ice bath and slowly acidify to pH 2 using 3N HCl. The product, Tos-D-Gln, will precipitate as a white solid.
-
Purification : Filter the solid, wash with cold water, and recrystallize from hot water or an ethanol/water mixture.
-
Validation : Dry in a vacuum desiccator and measure Melting Point (Target: 146-148°C).
Protocol B: Solubility & Stability Testing
To verify the identity and quality of the synthesized compound:
-
Alkaline Solubility Test : Dissolve 100 mg in 1 mL of 5%
. The solution should be clear and colorless (formation of sodium salt). -
Acid Stability : The sulfonamide bond is stable to trifluoroacetic acid (TFA) but can be cleaved by strong reducing agents (e.g., Sodium in liquid ammonia) or strong acids (HBr/Acetic acid) at elevated temperatures.
References
-
National Institutes of Health (NIH) - PubChem . p-Toluenesulfonamide and Glutamine Derivatives. Available at: [Link]
-
Google Patents . Synthesis of p-toluenesulfonyl-L-glutamine and derivatives (Reference for MP). Patent CN106928171B.[1] Available at:
-
ResearchGate . Coordination behavior of N-tosyl-L-glutamine. Available at: [Link]
Sources
Methodological & Application
A Robust and Scalable Protocol for the Synthesis of N-α-Tosyl-D-Glutamine
Application Note: A-Glutamine-008
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of N-α-tosyl-D-glutamine, a critical building block in medicinal chemistry and peptide synthesis. The procedure involves the selective N-tosylation of the α-amino group of D-glutamine using p-toluenesulfonyl chloride (TsCl) under aqueous alkaline conditions. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, experimental choices, purification strategies, and analytical characterization. The protocol is optimized for high yield, purity, and scalability while maintaining the stereochemical integrity of the chiral center.
Introduction
N-α-tosyl-D-glutamine is a valuable derivative of the non-essential amino acid D-glutamine. The attachment of the tosyl (p-toluenesulfonyl) group to the α-amino nitrogen serves several key purposes in organic synthesis. Primarily, it functions as a robust protecting group, rendering the amino group unreactive to a wide range of reaction conditions, which is essential during the formation of peptide bonds or other chemical modifications at the carboxyl or side-chain functionalities.[1] The tosyl group's electron-withdrawing nature also increases the acidity of the remaining N-H proton, influencing the molecule's reactivity.[2]
The synthesis described herein is a variation of the Schotten-Baumann reaction, a classic method for acylating amines. It leverages the nucleophilicity of the deprotonated amino group to attack the electrophilic sulfur center of p-toluenesulfonyl chloride.[3] The primary challenge in this synthesis is achieving selective tosylation at the α-amino group without affecting the side-chain amide. The choice of aqueous sodium hydroxide as the base is critical; it is strong enough to deprotonate the α-ammonium group (pKa ~9.1) but not the significantly less acidic side-chain amide, ensuring high selectivity.
Reaction Scheme and Mechanism
The overall transformation involves the reaction of D-glutamine with p-toluenesulfonyl chloride in an aqueous basic medium to yield N-α-tosyl-D-glutamine.
Scheme 1: Synthesis of N-α-Tosyl-D-Glutamine
(Image representing the chemical reaction of D-Glutamine with Tosyl Chloride to form N-tosyl-D-glutamine)
Mechanism:
The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom:
-
Deprotonation: The hydroxide ions (OH⁻) from the sodium hydroxide solution deprotonate the α-ammonium group of the D-glutamine zwitterion, generating a free, nucleophilic amino group.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the α-amino group attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride.
-
Chloride Displacement: This attack forms a transient intermediate that subsequently collapses, displacing the chloride ion as a good leaving group.
-
Protonation: The resulting sulfonamide anion is protonated by water.
-
Acidification: Upon completion of the reaction, the product exists as a sodium carboxylate salt, which is soluble in the aqueous solution. Acidification of the reaction mixture protonates the carboxylate group, causing the final N-α-tosyl-D-glutamine product to precipitate out of the solution due to its lower aqueous solubility.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles (mol) | Equiv. | Amount |
| D-Glutamine | C₅H₁₀N₂O₃ | 146.14 | 0.05 | 1.0 | 7.31 g |
| p-Toluenesulfonyl Chloride (TsCl) | C₇H₇ClO₂S | 190.65 | 0.06 | 1.2 | 11.44 g |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 0.15 | 3.0 | 6.00 g |
| Deionized Water | H₂O | 18.02 | - | - | 150 mL |
| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | - | - | 100 mL |
| Concentrated HCl (~37%) | HCl | 36.46 | - | - | As needed |
Equipment
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
pH meter or litmus paper
-
Separatory funnel (500 mL)
-
Büchner funnel and flask
-
Rotary evaporator
-
Recrystallization dish
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
-
Preparation: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, dissolve D-glutamine (7.31 g, 0.05 mol) and sodium hydroxide (6.00 g, 0.15 mol) in 100 mL of deionized water. Stir the mixture until all solids have dissolved. Cool the flask in an ice bath to 0-5 °C.
-
Causality Insight: Using three molar equivalents of NaOH ensures that one equivalent neutralizes the carboxylic acid, a second deprotonates the α-ammonium group to create the nucleophile, and a third neutralizes the HCl generated during the reaction, driving the equilibrium forward.
-
-
Addition of Tosyl Chloride: Dissolve p-toluenesulfonyl chloride (11.44 g, 0.06 mol) in 50 mL of diethyl ether. Transfer this solution to a dropping funnel. Add the TsCl solution dropwise to the cooled, vigorously stirring D-glutamine solution over a period of 45-60 minutes. Maintain the internal temperature below 10 °C throughout the addition.
-
Expertise Note: Slow, portion-wise addition is crucial. It prevents a rapid, exothermic reaction and minimizes the hydrolysis of tosyl chloride, a common side reaction in aqueous basic conditions.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring vigorously for an additional 3-4 hours to ensure the reaction goes to completion.
-
Work-up and Extraction: Transfer the reaction mixture to a 500 mL separatory funnel. The layers will separate; drain the lower aqueous layer into a clean beaker. Wash the aqueous layer twice with 50 mL portions of diethyl ether to remove any unreacted tosyl chloride and toluene (a common impurity in TsCl). Discard the ether layers.
-
Trustworthiness Check: This extraction step is vital for product purity. Residual tosyl chloride can co-precipitate with the product, making purification more challenging.
-
-
Precipitation: Cool the clear aqueous solution in an ice bath. While stirring, slowly add concentrated hydrochloric acid dropwise until the pH of the solution is approximately 2. A voluminous white precipitate of N-α-tosyl-D-glutamine will form.
-
Causality Insight: The product is soluble in its deprotonated (carboxylate) form at high pH. Acidification protonates the carboxylate, rendering the molecule neutral and significantly less soluble in water, thus causing it to precipitate.
-
-
Isolation: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 25 mL) to remove inorganic salts. Allow the product to air-dry on the funnel for 30 minutes.
Purification
-
Recrystallization: Transfer the crude, dried solid to a 500 mL Erlenmeyer flask. Add approximately 200-250 mL of deionized water and heat the suspension with stirring to boiling. The solid should dissolve completely. If it does not, add small increments of hot water until a clear solution is obtained.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Final Collection: Collect the purified white, needle-like crystals by vacuum filtration. Wash with a small amount of ice-cold water and dry in a vacuum oven at 50-60 °C to a constant weight.
Workflow and Characterization
Experimental Workflow Diagram
Caption: Workflow for the synthesis of N-α-tosyl-D-glutamine.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analysis Method | Expected Result |
| Melting Point | Sharp melting point consistent with literature values. |
| ¹H NMR | Peaks corresponding to the tosyl aromatic protons, the methyl group of the tosyl moiety, and the protons of the glutamine backbone. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of N-α-tosyl-D-glutamine (C₁₂H₁₆N₂O₅S, MW = 300.33 g/mol ). |
| HPLC | A single major peak indicating high purity. |
Safety and Handling
-
p-Toluenesulfonyl chloride (TsCl): Corrosive and a lachrymator. Handle only in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage.
-
Concentrated Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. Vapors are highly irritating to the respiratory tract.
-
Diethyl Ether (Et₂O): Extremely flammable. Work away from ignition sources.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when performing this procedure.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction.- Hydrolysis of TsCl.- Product loss during work-up. | - Increase reaction time.- Ensure efficient stirring and maintain low temperature during TsCl addition.- Ensure pH is accurately adjusted to ~2 for full precipitation. |
| Oily Product | - Presence of impurities (e.g., unreacted TsCl).- Incomplete drying. | - Ensure thorough washing with diethyl ether during work-up.- Repeat recrystallization.- Dry product under vacuum for an extended period. |
| Product Fails to Precipitate | - Insufficient acidification. | - Re-check the pH of the solution and add more HCl if necessary until pH 2 is reached and maintained. |
| Broad Melting Point | - Impure product. | - Recrystallize the product again, ensuring slow cooling to promote the formation of pure crystals. |
References
- K. Kadlečíková, et al. (2023). Synthetic applications of p-toluenesulfonyl chloride: A recent update. Synthetic Communications. [URL: https://www.researchgate.
- Wikipedia.p-Toluenesulfonyl chloride. [URL: https://en.wikipedia.org/wiki/4-Toluenesulfonyl_chloride]
- Fischer, E., & Lipschitz, W. (1915). Über die N-Methylierung von Aminosäuren. Berichte der deutschen chemischen Gesellschaft, 48(1), 360-378. (Historical basis for N-alkylation of N-tosyl amino acids). [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/cber.19150480159]
- Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201. (General methods for peptide synthesis often rely on such protected amino acids). [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/cber.19320650722]
Sources
Application Note: High-Fidelity N-Tosyl Protection of D-Glutamine
Executive Summary
The protection of D-Glutamine's
This guide provides a validated Schotten-Baumann protocol optimized for D-Glutamine, ensuring high yield (>85%) and enantiomeric excess (>99% ee). It moves beyond standard recipes to explain the mechanistic causality required for reproducible results in drug development contexts.
Mechanistic Principles
The Reaction Pathway
The reaction follows a nucleophilic substitution at the sulfur atom (
-
Activation: The base (NaOH or Na₂CO₃) deprotonates the
-ammonium ( ) to generate the free nucleophilic amine. -
Nucleophilic Attack: The lone pair of the
-amine attacks the electrophilic sulfur of p-toluenesulfonyl chloride (TsCl). -
Elimination: Chloride is displaced, forming the sulfonamide bond.
-
Buffer Role: The base neutralizes the HCl byproduct, driving the equilibrium forward and preventing the protonation of the remaining amine.
Regioselectivity & Side Reactions
D-Glutamine possesses a side-chain primary amide. Under standard conditions, the
-
Nitrile Formation: Strong dehydrating conditions can convert the side-chain amide to a nitrile (–CN).
-
Pyroglutamate Formation: Acidic workup or excessive heat can induce the intramolecular attack of the
-nitrogen (now less nucleophilic due to tosylation, but still capable) onto the side chain carbonyl, ejecting ammonia to form a lactam (pyroglutamate).
Mechanistic Visualization
The following diagram illustrates the reaction pathway and the critical divergence point for side reactions.
Figure 1: Mechanistic pathway of D-Glutamine N-tosylation, highlighting the critical deprotonation step and the risk of cyclization.
Strategic Considerations for D-Glutamine
Stereochemical Integrity (The "D" Factor)
Unlike acyl protecting groups (e.g., Acetyl, Benzoyl), the sulfonyl group does not promote oxazolone formation, which is the primary mechanism of racemization during amino acid activation. Therefore,
-
Control: Verify the optical rotation
of the product. For D-Gln derivatives, the rotation should be equal in magnitude but opposite in sign to the L-isomer.
Deprotection Planning
Before proceeding, confirm that the Tosyl group is appropriate for your synthesis. It is extremely stable .
-
Removal Methods: Sodium/Naphthalenide (reductive), Na/liquid NH₃ (Birch), or electrochemical reduction.
-
Warning: Acidic hydrolysis (HBr/AcOH) is not recommended for Glutamine derivatives as it will hydrolyze the side-chain amide to a carboxylic acid (Glutamic acid).
Experimental Protocol
Objective: Synthesis of
Reagents & Equipment
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Amount | Role |
| D-Glutamine | 146.14 | 1.0 | 1.46 g | Substrate |
| p-TsCl | 190.65 | 1.1 | 2.10 g | Electrophile |
| NaOH (1N) | 40.00 | 2.2 | 22.0 mL | Base/Scavenger |
| THF | 72.11 | Solvent | 10 mL | Co-solvent |
| HCl (2N) | 36.46 | Reagent | ~15 mL | Quench/Precipitation |
Step-by-Step Methodology
Step 1: Dissolution and pH Adjustment
-
In a 100 mL round-bottom flask, suspend 1.46 g (10 mmol) of D-Glutamine in 10 mL of distilled water.
-
Add 22 mL of 1N NaOH.
-
Observation: The solution should become clear as the amino acid converts to its carboxylate salt and the amine deprotonates.
-
Critical Control Point: Ensure pH is >10. If not, the amine remains protonated (
) and will not react.
-
Step 2: Addition of Tosyl Chloride
-
Dissolve 2.10 g (11 mmol) of p-toluenesulfonyl chloride in 10 mL of THF (or diethyl ether).
-
Cool the aqueous amino acid solution to 0–5 °C (ice bath).
-
Why? Cooling suppresses the hydrolysis of TsCl by water, favoring the reaction with the amine.
-
-
Add the TsCl solution dropwise over 20 minutes with vigorous stirring.
Step 3: Reaction Maintenance
-
Allow the mixture to warm to room temperature (RT) and stir for 4 hours.
-
Monitoring: Check pH periodically. If it drops below 9, add small aliquots of 1N NaOH to maintain basicity (Schotten-Baumann condition).
-
Completion: The reaction is complete when the solution becomes homogeneous (TsCl disappears) or by TLC analysis (System: BuOH/AcOH/H₂O 4:1:1).
Step 4: Workup and Isolation
-
Wash: Extract the basic aqueous layer with 15 mL diethyl ether to remove unreacted TsCl and non-acidic impurities. Discard the organic (ether) layer.
-
Acidification: Cool the aqueous layer back to 0 °C. Carefully acidify with 2N HCl to pH 2–3 .
-
Warning: Do not go below pH 2 or heat the solution, as this promotes cyclization to pyroglutamate.
-
Observation: The product,
-tosyl-D-glutamine, will precipitate as a white solid.
-
-
Filtration: Filter the solid under vacuum. Wash with ice-cold water (2 x 5 mL).
-
Drying: Dry in a vacuum desiccator over
or NaOH pellets.
Synthetic Workflow Diagram
Figure 2: Operational workflow for the N-tosylation of D-Glutamine.
Quality Control & Troubleshooting
Analytical Specifications
-
Appearance: White crystalline powder.
-
Melting Point: Expect range: 130–133 °C (Lit. for L-isomer usually ~131-132 °C).
-
Optical Rotation:
should be measured in NaOH or EtOH.-
Note: The value should be positive or negative depending on the solvent, but opposite to the L-standard.
-
Example (L-isomer):
(c=2, 1N NaOH). -
Target (D-isomer):
.
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of TsCl | Ensure temperature is <5°C during addition. Add TsCl slowly. |
| Oily Product | Incomplete Acidification | Ensure pH reaches 2-3. If oil persists, scratch flask to induce crystallization. |
| Impurity (Lactam) | Cyclization to Pyroglutamate | Avoid heating during acidification. Do not leave in acid for long periods. |
| Racemization | Harsh basic conditions | Unlikely with Ts, but ensure NaOH concentration does not exceed 2N. |
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Standard reference for sulfonamide stability and removal).
-
Marvel, C. S., & Hiers, G. S. (1925). Organic Syntheses, Coll. Vol. 1, p. 48. (Foundational protocol for Schotten-Baumann tosylation of amino acids).
-
Rose, G. D. (2021). Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics. eScholarship. (Mechanistic insight into Gln side-chain instability and cyclization risks).
-
Fischer, E. (1903).[4] Synthese von Polypeptiden. Berichte der deutschen chemischen Gesellschaft. (Historical grounding of the Schotten-Baumann application to peptides).
-
BenchChem. (2025). A Technical Guide to the Racemic Mixture of DL-Glutamine. (Data on solubility and racemization risks of Glutamine isomers).
Sources
Application Note: Advanced Strategies for the Synthesis of Chiral Sulfonamide Scaffolds
Strategic Overview
Chiral sulfonamides are privileged pharmacophores in modern drug discovery, serving as the structural backbone for HIV protease inhibitors (e.g., Darunavir), HCV NS3/4A protease inhibitors, and a vast array of carbonic anhydrase inhibitors. However, the sulfonyl group (
-
-Chiral Sulfonamides: Where the stereogenic center is located at the carbon
to the nitrogen (acyclic). -
Chiral Sultams: Cyclic sulfonamides where the stereocenter is embedded within the ring system.
Conventional synthesis often relies on the nucleophilic attack of chiral amines on sulfonyl chlorides. While effective, this shifts the burden of chirality to the amine synthesis. This guide focuses on catalytic asymmetric methods that construct the chiral center directly during the formation or functionalization of the sulfonamide scaffold, offering superior atom economy and access to novel chemical space.
Critical Selection: Linear vs. Cyclic Architectures
The choice of synthetic route depends heavily on the target topology. We present two field-validated protocols:
| Feature | Protocol A: Rh-Catalyzed Addition | Protocol B: Asymmetric Hydrogenation |
| Target Architecture | Acyclic | Cyclic Chiral Sultams |
| Key Bond Formed | C–C (Aryl/Alkyl addition) | C–H (Reduction) |
| Substrate Class | Cyclic | |
| Catalyst System | Rhodium / Chiral Diene | Palladium or Iridium / Bisphosphine |
| Enantioselectivity | Typically >98% ee | Typically >95% ee |
| Primary Utility | Creating quaternary stereocenters | High-throughput scaffold generation |
Decision Framework (Workflow)
Figure 1: Decision tree for selecting the appropriate asymmetric synthesis protocol based on target scaffold topology.
Protocol A: Rhodium-Catalyzed Asymmetric Addition
Objective: Synthesis of acyclic
Mechanism & Rationale:
This method utilizes the Hayashi-Miyaura type activation. The key to high enantioselectivity is the use of chiral diene ligands rather than phosphines.[1] Phosphines often lead to competitive hydrolysis or reduction. The chiral diene (e.g., tetrafluorobenzobarrelene derivatives) binds to Rh(I), creating a rigid chiral pocket that directs the facial selectivity of the arylboronic acid addition to the
Materials
-
Substrate: Cyclic
-sulfonyl ketimine (e.g., derived from saccharin or acyclic precursors). -
Reagent: Arylboronic acid (
) (2.0 - 3.0 equiv). -
Catalyst Precursor:
or with free ligand. -
Solvent: 1,4-Dioxane (anhydrous).
-
Base: Often not required if using the hydroxy-rhodium dimer; otherwise mild base like KOH (aq) may be needed for transmetallation.
Step-by-Step Methodology
-
Catalyst Preparation: In a glovebox, weigh
(3.0 mol% Rh loading) into a Schlenk tube.-
Note: The
ligand is a benzyl-substituted tetrafluorobenzobarrelene. Its rigidity is critical for preventing -hydride elimination side reactions.
-
-
Substrate Addition: Add the
-sulfonyl ketimine (0.10 mmol) and the arylboronic acid (0.20 mmol) to the tube. -
Solvation: Add anhydrous 1,4-dioxane (0.4 mL) under a stream of nitrogen.
-
Reaction: Seal the tube and stir at 60 °C for 3–12 hours.
-
Monitoring: Monitor consumption of the imine by TLC or LC-MS. The product is often less polar than the starting imine.
-
-
Workup: Cool to room temperature. Pass the mixture through a short pad of silica gel using ethyl acetate as the eluent to remove the metal catalyst and boronic acid residues.[2]
-
Purification: Concentrate the filtrate and purify via flash column chromatography (Hexane/EtOAc gradient).
Expected Results:
-
Yield: >90%
-
Stereochemistry: Controlled by the ligand configuration (e.g.,
-ligand typically yields the -sulfonamide depending on priority rules).
Protocol B: Asymmetric Hydrogenation of Cyclic Imines (Sultams)
Objective: Synthesis of chiral sultams via Pd-catalyzed asymmetric hydrogenation.
Mechanism & Rationale: While Iridium catalysts are common for imines, Palladium(II) complexes with chiral bisphosphine ligands (like Binaphane or SegPhos) have shown superior performance specifically for cyclic N-sulfonyl imines in fluorinated solvents. The solvent Trifluoroethanol (TFE) is non-negotiable; it activates the imine via hydrogen bonding and stabilizes the Pd-hydride intermediate, significantly boosting reactivity and enantioselectivity.
Materials
-
Substrate: Cyclic
-sulfonyl imine (e.g., 3-substituted benzo[d]isothiazole 1,1-dioxide). -
Catalyst:
(Palladium trifluoroacetate). -
Ligand:
-f-Binaphane or -SegPhos. -
Solvent: 2,2,2-Trifluoroethanol (TFE).
-
Hydrogen Source:
gas (Balloon or autoclave).
Step-by-Step Methodology
-
Catalyst Complexation: In a dried Schlenk tube under Argon, mix
(2.0 mol%) and -f-Binaphane (2.2 mol%) in acetone. Stir for 1 hour to form the active cationic complex. Remove acetone in vacuo to obtain the solid catalyst. -
Reaction Setup: Add the cyclic
-sulfonyl imine substrate (0.2 mmol) to the catalyst residue. -
Solvation: Add TFE (2.0 mL). The mixture should be homogeneous.
-
Hydrogenation:
-
Transfer the vessel to a high-pressure autoclave.
-
Purge with
three times. -
Pressurize to 600 psi (40 bar) .
-
Note: Lower pressures (balloon) may work for highly activated substrates but often result in lower conversion.
-
-
Execution: Stir at 50 °C for 24 hours.
-
Workup: Carefully vent the hydrogen gas. Concentrate the solvent directly under reduced pressure.
-
Purification: The residue is usually pure enough for analysis. If necessary, purify via flash chromatography (DCM/MeOH).
Expected Results:
-
Yield: >95%
-
Enantiomeric Excess (ee): 94–99%
-
Scalability: This protocol has been demonstrated on gram-scale with maintained ee.[6]
Comparative Data Analysis
The following table summarizes the performance metrics of these protocols based on literature benchmarks (Hayashi et al. and Zhou et al.).
| Parameter | Rh-Catalyzed Addition (Protocol A) | Pd-Catalyzed Hydrogenation (Protocol B) |
| Limiting Reagent | Arylboronic Acid | Hydrogen Gas |
| Solvent Effect | Dioxane (Standard) | TFE (Critical for rate/ee) |
| Temp Range | 40 °C – 60 °C | 25 °C – 50 °C |
| Substrate Scope | Aryl/Alkyl Ketimines | Cyclic Imines (Sultam precursors) |
| Typical Load | 3 mol% Rh | 1–2 mol% Pd |
| Major Byproduct | Boronic acid dimer | None (Atom economical) |
Pathway Visualization: Catalytic Cycle (Protocol B)
The following diagram illustrates the simplified catalytic cycle for the Pd-catalyzed hydrogenation in TFE, highlighting the solvent activation mode.
Figure 2: Simplified catalytic cycle for Pd-catalyzed asymmetric hydrogenation of sultams. TFE acts as a proton shuttle and activates the imine carbon.
Troubleshooting & Optimization
-
Low Conversion in Protocol A:
-
Cause: Boronic acid decomposition (protodeboronation).
-
Fix: Increase boronic acid equivalents to 3.0 or lower the temperature to 40 °C and extend time. Ensure reagents are dry.
-
-
Low ee in Protocol B:
-
Cause: Solvent purity or temperature.[7]
-
Fix: Ensure TFE is anhydrous. Lower reaction temperature to 25 °C. Check ligand oxidation state (phosphines oxidize easily; handle under Argon).
-
-
Purification Issues:
-
Sulfonamides are polar and acidic (
). Avoid basic workups that might deprotonate the sulfonamide, causing it to stay in the aqueous phase. Use acidic or neutral buffers.
-
References
-
Rhodium-Catalyzed Asymmetric Addition (Protocol A Source)
-
Palladium-Catalyzed Hydrogenation (Protocol B Source)
-
Chiral Diene Ligand Review
-
General Review on Sulfonamide Synthesis
Sources
- 1. Effect of Chiral Diene Ligands in Rhodium-Catalyzed Asymmetric Addition of Arylboronic Acids to α,β-Unsaturated Sulfonyl Compounds [organic-chemistry.org]
- 2. scispace.com [scispace.com]
- 3. Research Portal [researchdiscovery.drexel.edu]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. An N-heterocyclic carbene iridium catalyst with metal-centered chirality for enantioselective transfer hydrogenation of imines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Iridium-catalyzed asymmetric hydrogenation of cyclic iminium salts - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. cbijournal.com [cbijournal.com]
- 8. Rhodium-catalyzed asymmetric addition of arylboronic acids to cyclic N-sulfonyl ketimines towards the synthesis of α,α-diaryl-α-amino acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Rhodium-catalyzed asymmetric addition of arylboronic acids to cyclic N-sulfonyl ketimines towards the synthesis of α,α-diaryl-α-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of chiral sultams via palladium-catalyzed intramolecular asymmetric reductive amination - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 12. Synthesis of chiral sultams with two adjacent stereocenters via palladium-catalyzed dynamic kinetic resolution - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Convenient Route to Secondary Sulfinates: Application to the Stereospecific Synthesis of α-C-Chiral Sulfonamides [organic-chemistry.org]
Troubleshooting & Optimization
Troubleshooting racemization during N-tosylation of D-glutamine
Welcome to our dedicated technical support guide for the N-tosylation of D-glutamine. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges with racemization during this critical synthetic step. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
Part 1: Troubleshooting Guide: Minimizing Racemization
Racemization during the N-tosylation of amino acids, including D-glutamine, is a persistent challenge that can significantly impact the stereochemical integrity of your final product. The primary culprit is the formation of a planar 5(4H)-oxazolone intermediate, which occurs under basic conditions. The alpha-proton of this intermediate is highly acidic and can be easily removed, leading to a loss of stereochemical information. Our troubleshooting guide is structured to address the most common causes of this issue head-on.
Q1: I'm observing significant racemization in my N-tosylation of D-glutamine using NaOH. What is the underlying cause and how can I mitigate it?
A1: The use of strong bases like sodium hydroxide (NaOH) is a primary driver of racemization in the Schotten-Baumann tosylation of amino acids.
The Mechanism of Racemization:
-
Activation: The tosyl chloride (TsCl) reacts with the amino group of D-glutamine.
-
Deprotonation & Cyclization: The strong base (OH⁻) deprotonates the carboxylic acid, forming a carboxylate. This carboxylate then attacks the activated amide carbonyl, forming a 5(4H)-oxazolone intermediate.
-
Enolization & Racemization: The α-proton on the oxazolone ring is now highly acidic. The base removes this proton, creating a planar, achiral enolate intermediate.
-
Reprotonation: Subsequent reprotonation can occur from either face of the planar enolate, resulting in a racemic or near-racemic mixture of the tosylated glutamine.
Mitigation Strategies:
-
Base Selection: The most critical factor is the choice of base. Avoid strong bases like NaOH or KOH. Instead, opt for weaker, non-nucleophilic bases that are still capable of scavenging the HCl byproduct. Sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) are excellent alternatives that maintain a pH high enough for the reaction to proceed but low enough to suppress significant oxazolone formation. The pKa of the conjugate acid of the base used should ideally be between 8 and 10.5.
-
Temperature Control: Perform the reaction at low temperatures (0-5 °C). This reduces the rate of the competing oxazolone formation pathway, which generally has a higher activation energy than the desired N-tosylation.
-
Controlled Reagent Addition: Add the tosyl chloride solution slowly to the cooled, basic solution of D-glutamine. This prevents localized excesses of both base and TsCl, which can accelerate side reactions.
Caption: Mechanism of N-tosylation vs. racemization pathway.
Q2: My reaction is sluggish at low temperatures with NaHCO₃. Can I switch to an organic solvent system to improve solubility and reaction rate without causing racemization?
A2: Yes, moving to an organic solvent or a biphasic system can be highly effective. The key is to select conditions that maintain a controlled pH and minimize the water concentration, which can participate in side reactions. The "Majer-Kurganov" conditions are a well-regarded approach for this.
Recommended Protocol: Biphasic System
This protocol uses a biphasic system (e.g., diethyl ether and water) with controlled pH to achieve clean, non-racemizing tosylation.
| Parameter | Condition | Rationale |
| Solvent System | Diethyl ether / Water | The amino acid remains in the aqueous phase, while the TsCl is in the ether. The reaction occurs at the interface. |
| Base | Sodium Carbonate (Na₂CO₃) | Maintains the aqueous pH in the optimal range (9-10) to facilitate the reaction while minimizing racemization. |
| Temperature | 0-5 °C | Suppresses the rate of oxazolone formation. |
| Monitoring | pH paper or pH meter | The pH of the aqueous layer should be monitored and maintained. Add base as needed to neutralize the HCl formed. |
Step-by-Step Experimental Protocol:
-
Dissolution: Dissolve D-glutamine (1.0 eq) in a 1M aqueous solution of Na₂CO₃ (2.0 eq) at 0 °C in an ice bath.
-
Addition of Organic Phase: Add an equal volume of diethyl ether to the aqueous solution.
-
Tosyl Chloride Addition: Dissolve tosyl chloride (1.1 eq) in diethyl ether and add it dropwise to the vigorously stirred biphasic mixture over 30-60 minutes.
-
Reaction Monitoring: Maintain vigorous stirring and keep the temperature at 0-5 °C. Monitor the pH of the aqueous layer, ensuring it stays between 9 and 10. The reaction is typically complete in 2-4 hours.
-
Workup: Once the reaction is complete, separate the layers. Wash the aqueous layer with diethyl ether to remove any unreacted TsCl.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 with cold 1M HCl. The N-Ts-D-glutamine product will precipitate.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Purity Check: Assess the enantiomeric purity using chiral HPLC or by measuring the specific rotation.
Q3: I am still observing a small amount of racemization (~5-10%) even with weaker bases and low temperatures. Are there any other factors I should consider?
A3: Absolutely. Even under optimized conditions, minor details can contribute to racemization.
-
Reaction Time: Do not let the reaction run for an unnecessarily long time. Once the starting material is consumed (as determined by TLC or LCMS), proceed with the workup. Prolonged exposure to even mildly basic conditions can allow for slow racemization.
-
Purity of Tosyl Chloride: Use fresh, high-purity tosyl chloride. Old TsCl can hydrolyze to p-toluenesulfonic acid (TsOH), which can introduce acidic conditions during workup that might affect your product, and other impurities that could catalyze side reactions.
-
Side Chain Interactions: While the glutamine side chain amide is generally stable under these conditions, it's important to consider its potential for intramolecular reactions, especially if the pH strays too high or the temperature increases. However, for tosylation, this is less of a concern than oxazolone formation. The primary focus should remain on controlling the α-carboxyl and α-amino groups.
Part 2: Frequently Asked Questions (FAQs)
Q: Why is N-tosylation important in peptide synthesis and drug development? A: The tosyl (Ts) group is an excellent protecting group for amines. It is stable to a wide range of reaction conditions, including acidic and some reducing environments, making it valuable in multi-step syntheses. Furthermore, the sulfonamide moiety it forms is a key structural feature in many pharmaceuticals, including antibacterial agents (sulfa drugs).
Q: Can I use tosyl anhydride instead of tosyl chloride? A: Tosyl anhydride ((Ts)₂O) can be used and is sometimes preferred as it does not produce HCl as a byproduct, simplifying pH control. However, it is more expensive and can be more aggressive, potentially requiring even more careful temperature control. The fundamental principles of preventing racemization via oxazolone formation still apply.
Q: What is the expected specific rotation for pure N-Ts-D-glutamine? A: The specific rotation is a critical physical constant for assessing enantiomeric purity. While values can vary slightly based on the solvent and concentration, reported values for N-tosyl-L-glutamine are typically around [α] = +20.6° (c=1, ethanol). For the D-enantiomer, the expected value would be the opposite, approximately -20.6° . A significantly lower absolute value indicates the presence of the L-enantiomer and, therefore, racemization.
Q: Are there alternative methods to the Schotten-Baumann reaction for this transformation? A: Yes, while the Schotten-Baumann (using an aqueous base) is common, other methods exist. For instance, using a tertiary amine base like triethylamine (TEA) or N-methylmorpholine (NMM) in an anhydrous organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is a frequent alternative. However, these conditions can also lead to racemization if not carefully controlled, as the tertiary amine can still facilitate oxazolone formation. The key advantage is often better solubility of the starting materials.
Caption: Troubleshooting workflow for racemization.
References
-
Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag Berlin Heidelberg. [Link]
-
Majer, P., & Kurganov, A. A. (1999). A new convenient method for the preparation of N-tosyl-α-amino acids. Tetrahedron: Asymmetry, 10(15), 2829-2832. [Link]
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. [Link]
-
Fischer, E., & Lipschitz, W. (1915). Über die Konfiguration des Glutamins und des Iso-glutamins. Berichte der deutschen chemischen Gesellschaft, 48(1), 360-378. [Link]
Optimizing solvent systems for N-tosyl-D-glutamine crystallization
Topic: Optimizing Solvent Systems for N-Tosyl-D-Glutamine Crystallization Document ID: TSC-CRYST-882 Last Updated: February 2026 Audience: Process Chemists, Separation Scientists, Drug Development Engineers
Introduction: The Amphiphilic Challenge
Welcome to the Technical Support Center. You are likely here because N-tosyl-D-glutamine is behaving atypically compared to standard amino acid derivatives.
The Core Issue: N-tosyl-D-glutamine is an amphiphilic chimera. It possesses a highly polar, hydrogen-bonding head (the glutamine amide and carboxylic acid) and a hydrophobic, aromatic tail (the tosyl group). This duality creates a narrow thermodynamic window for crystallization, often leading to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than nucleation.
This guide provides a self-validating system to optimize your solvent selection, control polymorphism, and ensure high enantiomeric purity.
Module 1: Solvent System Selection & Optimization
User Query: "Standard amino acid solvents (pure water or pure ethanol) are failing. The product either doesn't dissolve or stays in solution. What is the correct system?"
The Solution: Binary Solvent Systems
Single-solvent systems rarely work for N-tosyl derivatives due to the competing solubilities of the sulfonamide and the amino acid backbone. You require a Binary System that balances these forces.
Recommended Solvent Systems
| System Type | Solvent A (Good Solvent) | Solvent B (Anti-Solvent) | Mechanism | Best For |
| Aqueous-Organic | Ethanol or Methanol | Water (Acidified pH 2-3) | Gradual polarity shift reduces solubility of the hydrophobic tosyl group. | High Yield & Scalability (Green chemistry compliant). |
| Organic-Organic | Ethyl Acetate | n-Heptane or Hexane | Hydrophobic displacement. | High Purity (Removes polar impurities/salts). |
| Polar-Aprotic | Acetone | Water | Rapid supersaturation generation. | Polymorph Screening (Risk of oiling out is higher). |
Critical Note on pH: Glutamine derivatives are prone to cyclization (forming pyroglutamic acid) under thermal stress. If using aqueous systems, maintain a pH of 2–3 using dilute HCl to suppress ionization of the carboxylic acid, which improves yield, but avoid prolonged heating (>50°C) to prevent cyclization.
Protocol: Determination of Metastable Zone Width (MSZW)
Do not guess the ratio. You must map the MSZW to avoid oiling out.
-
Dissolution: Dissolve 1.0 g of N-tosyl-D-glutamine in 5 mL of Solvent A (e.g., Ethanol) at 40°C.
-
Cloud Point (Saturation): Add Solvent B (Water) dropwise until persistent turbidity appears. Record volume (
). -
Clear Point (Dissolution): Re-heat until clear.
-
Cooling: Cool at 0.5°C/min. Record the temperature where nucleation actually occurs (
). -
Optimization: The gap between the Saturation Temp and
is your MSZW. Your process cooling profile must stay within this zone.
Module 2: Troubleshooting "Oiling Out" (LLPS)
User Query: "My solution turns into a sticky gum/oil at the bottom of the flask instead of crystals. Why?"
Root Cause Analysis
Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary lies above the solubility curve in the phase diagram. You are entering a region where the system lowers its energy by separating into a solute-rich oil and a solute-lean solvent, rather than organizing into a crystal lattice.
Corrective Workflow
Figure 1: Decision logic for mitigating oiling out phenomena in sulfonamide derivatives.
The "Seeding" Fix
The most reliable way to bypass the oil phase is to provide a template for the molecules to organize immediately.
-
Prepare Seed: Finely grind a small amount of pure N-tosyl-D-glutamine.
-
Saturation: Bring your main solution to a temperature just above the cloud point.
-
Seeding: Add 0.5 wt% seeds.
-
Aging: Hold temperature constant for 30 minutes. This allows the oil droplets to coalesce onto the seeds and convert to the solid phase (Ostwald Ripening).
Module 3: Impurity Rejection (Tosyl Chloride & Regioisomers)
User Query: "NMR shows residual p-toluenesulfonyl chloride (TsCl) or unreacted D-glutamine. How do I clean this up?"
Impurity Profiles & Rejection Strategies
| Impurity | Characteristics | Removal Strategy |
| p-Toluenesulfonyl Chloride (TsCl) | Highly soluble in organics; insoluble in water. | Wash Step: Wash the filter cake with n-Hexane or Diethyl Ether . The product is insoluble, but TsCl will dissolve. |
| p-Toluenesulfonic Acid (TsOH) | Hydrolysis product of TsCl; Water soluble. | Filtration: Ensure the final crystallization solvent has a water component. TsOH remains in the mother liquor. |
| Unreacted D-Glutamine | Highly polar; Water soluble; Insoluble in organics. | Hot Filtration: Before crystallization, filter the hot organic solution (Ethanol/EtAc). Unreacted amino acid will remain solid and be removed. |
The "Polishing" Protocol
If high optical purity (
-
Recrystallize from Isopropanol (IPA):
-
N-tosyl-D-glutamine has a steep solubility curve in IPA.
-
Heat to reflux (82°C) to dissolve.
-
Cool slowly to 4°C.
-
IPA is excellent for rejecting racemic compounds in the mother liquor.
-
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use pH adjustment to crystallize N-tosyl-D-glutamine? A: Yes, but with caution. This is "Reactive Crystallization."
-
Method: Dissolve the compound in dilute NaOH (pH ~10) where it forms a soluble salt.
-
Precipitation: Slowly add HCl to lower pH to 2–3.
-
Risk: Rapid acidification causes high local supersaturation, trapping impurities and causing oiling out.
-
Fix: Add acid very slowly with vigorous stirring, or use a buffer to control the pH drop.
Q: Why is my yield low (<60%)? A: You are likely losing product in the mother liquor due to the "Common Ion Effect" absence or high solubility in the anti-solvent.
-
Fix: Cool the final slurry to 0–5°C and hold for 2 hours.
-
Fix: If using water as an anti-solvent, increase the water ratio to 3:1 (Water:Ethanol) after nucleation has started to force the product out of solution (Desupersaturation).
Q: How do I prevent the formation of Pyroglutamic acid? A: This cyclization is driven by Heat + Acid .
-
Never boil the solution in water for >15 minutes.
-
If dissolving in organic solvents, ensure they are dry (anhydrous) to prevent hydrolysis-driven cyclization.
-
Dry the final crystals under vacuum at <45°C.
Experimental Workflow Visualization
Figure 2: Optimized experimental workflow for purification of N-tosyl-D-glutamine, highlighting critical impurity rejection steps.
References
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from
-
Jiang, M., et al. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Pharmalego. Retrieved from
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.[1][2] University of Rhode Island. Retrieved from
-
BenchChem. (2025).[3] Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization. (Analogous chemistry for protected amino acids). Retrieved from
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
Sources
Overcoming solubility issues of N-tosyl-D-glutamine in water
Technical Support Center: Solubilization Protocols for -Tosyl-D-Glutamine
Case ID: NTDQ-SOL-001
Status: Active
Classification: Physicochemical Troubleshooting
Applicable Compounds:
Executive Summary
Researchers frequently encounter precipitation or incomplete dissolution when working with
This guide provides validated protocols to overcome these solubility barriers using pH manipulation (the "Salt Switch" method) and co-solvent systems , while maintaining the structural integrity of the amide side chain.[2][3]
Module 1: The Chemistry of Insolubility
To solve the problem, we must first understand the molecular inhibitor.[3]
Why won't it dissolve in water?
Free glutamine exists as a zwitterion at neutral pH (ammonium cation + carboxylate anion), which interacts favorably with water.[1][2][3] In
-
Loss of Zwitterion: The tosyl group converts the basic amine into a sulfonamide, which is not protonated at neutral pH.[2][3]
-
Hydrophobic Shielding: The aromatic tosyl ring acts as a "grease spot," significantly increasing the
(partition coefficient) and driving molecular aggregation in water.[1][2][3] -
Acidity Mismatch: The carboxylic acid moiety (pKa
3.5–4.[1][2][3]0) must be ionized to overcome the hydrophobic drag of the tosyl group.[3] In unbuffered water (often pH 5.5–6.0 due to dissolved CO ), ionization is insufficient to fully solubilize high concentrations.[1][2][3]
Visualizing the Solubilization Strategy
Figure 1: The transition from hydrophobic aggregation to soluble anion via pH adjustment.[1][2][3]
Module 2: Primary Protocol (The "Salt Switch")
This is the preferred method for biological assays compatible with slightly alkaline buffers.[2][3] It relies on converting the carboxylic acid to its sodium salt.[2][3]
Reagents Required
Step-by-Step Procedure
-
Suspension: Weigh the required amount of
-tosyl-D-glutamine. Add 80% of the final volume of water/buffer.[3] Note: The powder will float or sink but will not dissolve.[1] -
Titration: While stirring, add 1 M NaOH dropwise.
-
Back-Buffering (Optional): If the pH overshoots (e.g., pH > 9), carefully adjust back with dilute HCl, but do not drop below pH 7.0 or precipitation will reoccur.[1][2][3]
-
Final Volume: Add water to reach the target volume.
Validation Checkpoint
| Parameter | Acceptance Criteria | Troubleshooting |
| Visual | Crystal clear, colorless | If hazy, sonicate for 30s at <30°C. |
| pH | 7.2 – 8.0 | If < 7.0, add more base.[1][2][3] |
| Stability | Stable for 24h at 4°C | If precipitate forms on cooling, the concentration is too close to the saturation limit.[3] |
Module 3: Co-Solvent Protocol (DMSO/Ethanol)
Use this method if your experiment cannot tolerate the salt concentrations or pH adjustments from Module 2 (e.g., specific mass spectrometry or non-aqueous catalysis).[1][2][3]
Solvent Compatibility Table
| Solvent | Solubility Rating | Max Recommended Final % | Notes |
| DMSO | Excellent (>100 mM) | 0.1% – 5% (Cell dependent) | Best stock solution choice.[1][2][3] Freeze/thaw stable.[1][2][3] |
| Ethanol | Good | < 10% | May require gentle warming (37°C).[1][2][3] |
| Methanol | Moderate | N/A | Toxic; avoid for bio-assays.[1][2][3] |
| Water | Poor | 100% | Requires pH adjustment (see Module 2).[1][2][3] |
Preparation of 100 mM Stock Solution
Module 4: Stability & Storage (Critical)
Users often confuse the stability of the tosyl group with the stability of the glutamine side chain.
The Deamidation Danger
While the
-
Recommendation: Never boil the solution to dissolve it.[1][2][3] If heat is needed, do not exceed 40°C.[1][2][3]
Storage Guidelines
Troubleshooting FAQ
Q1: I followed the NaOH protocol, but the solution precipitated when I added it to my cell culture media.
-
Diagnosis: Your cell culture media likely has a lower pH (7.2–7.[1][2][3]4) or high ionic strength that shifted the equilibrium.[1][2][3]
-
Fix: Ensure your stock solution is at a high enough pH (approx. 8.0) so that upon dilution, the buffering capacity of the media doesn't drop the local pH below the solubility threshold of the tosyl compound.[3] Alternatively, use the DMSO method.[2][3]
Q2: Can I use D-glutamine properties to predict N-tosyl-D-glutamine behavior?
-
Answer: No. The physicochemical properties are dominated by the tosyl group.[2][3] However, you can use data for
-tosyl-L-glutamine , as enantiomers have identical solubility and pKa values in achiral solvents (like water or DMSO).[1][2][3]
Q3: Is the D-enantiomer biologically active?
Decision Tree: Which Protocol to Choose?
Figure 2: Workflow for selecting the optimal solubilization method based on experimental constraints.
References
-
Avdeef, A. (2012).[1][2][3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2][3] (Authoritative text on pKa and solubility profiling of ionizable drugs).
-
Yalkowsky, S. H., et al. (2010).[1][2][3] Handbook of Aqueous Solubility Data. CRC Press.[1][2][3][4] (Source for general amino acid and sulfonamide solubility data).[1][2][3]
-
National Center for Biotechnology Information. (2024).[1][2][3] PubChem Compound Summary for CID 5961, Glutamine. Retrieved from [Link].[1][2][3] (Reference for base amino acid properties).
Validation & Comparative
FTIR and Mass Spectrometry characterization of N-tosyl-D-glutamine
Executive Summary: The Robust Chiral Scaffold
N-tosyl-D-glutamine (
This guide provides a definitive characterization workflow. We compare N-tosyl-D-glutamine against its precursors and protecting-group alternatives, focusing on the specific spectral signatures required to validate both the sulfonamide formation and the integrity of the glutamine side chain .
Key Technical Differentiators
| Feature | N-Tosyl-D-Glutamine | N-Boc-D-Glutamine | D-Glutamine (Free) |
| Protecting Group Stability | High (Stable to acid/base; requires Na/NH₃ or electrolysis to remove) | Low (Cleaves in dilute TFA/HCl) | None (Zwitterionic) |
| Crystallinity | Excellent (Tosyl | Moderate (Often amorphous foams) | High |
| Mass Spec Ionization | Negative Mode Preferred ( | Positive Mode Preferred ( | Positive Mode ( |
FTIR Characterization: The Sulfonamide Fingerprint[1]
FTIR is the primary tool for confirming the derivatization of the amine. The conversion of the primary amine (
Mechanistic Insight
The diagnostic value lies in the
Comparative Spectral Data (KBr Pellet)
| Functional Group | Vibration Mode | N-Tosyl-D-Glutamine (Target) | D-Glutamine (Precursor) | N-Boc-D-Glutamine (Alt) |
| Sulfonamide | Asymmetric Stretch | 1320 – 1340 cm⁻¹ (Strong) | Absent | Absent |
| Sulfonamide | Symmetric Stretch | 1150 – 1170 cm⁻¹ (Strong) | Absent | Absent |
| Amide I (Side chain) | 1650 – 1660 cm⁻¹ | 1660 – 1670 cm⁻¹ | 1650 – 1660 cm⁻¹ | |
| Carboxylic Acid | 1710 – 1730 cm⁻¹ | ~1580-1600 ( | 1700 – 1720 cm⁻¹ | |
| Amine/Amide | Single sharp band ~3250 cm⁻¹ (Sulfonamide NH) | Broad/Multiple (3000-3400) | ~3350 cm⁻¹ (Carbamate NH) | |
| Aromatic Ring | 1598 cm⁻¹ (Tosyl ring) | Absent | Absent |
Critical Quality Attribute (CQA): If you observe a broad broadening around 2500–3000 cm⁻¹ without a distinct sharp peak at ~1710 cm⁻¹, your sample may exist as a salt or zwitterion rather than the free acid.
Mass Spectrometry: Ionization & Fragmentation[4][5][6][7][8]
Mass spectrometry provides the definitive confirmation of molecular weight and structural connectivity. Unlike Boc-protected amino acids, which often lose the t-butyl group in the source (in-source fragmentation), the Tosyl group is robust, allowing for clear observation of the molecular ion.
Ionization Strategy
-
Preferred Mode: Electrospray Ionization Negative (ESI- )
-
Reasoning: The sulfonamide proton (
) is relatively acidic ( ). Negative mode yields a stable ion with minimal background noise compared to positive mode.
Fragmentation Logic (MS/MS)
In MS/MS (Collision Induced Dissociation), N-tosyl-D-glutamine follows a specific breakdown pathway distinct from peptides.
-
Parent Ion:
299.07 ( ) -
Primary Fragment: Loss of the carboxylic acid group (
). -
Secondary Fragment: Cleavage of the S-N bond (rare in mild conditions) or cleavage of the glutamine side chain.
Theoretical MS Data Table (Monoisotopic Masses)
| Compound | Formula | Exact Mass (Neutral) | ESI(-) | ESI(+) | Key Fragment (MS2) |
| N-Tosyl-D-Gln | 300.0780 | 299.0707 | 301.0853 | 155.0 ( | |
| D-Glutamine | 146.0691 | 145.0618 | 147.0764 | 129.0 ( | |
| N-Boc-D-Gln | 246.1216 | 245.1143 | 247.1289 | 147.0 (Loss of Boc) |
Characterization Workflow (Diagram)
The following diagram illustrates the logical decision tree for validating the synthesis of N-tosyl-D-glutamine, distinguishing it from common impurities (free glutamine, hydrolyzed glutamic acid).
Caption: Logical validation workflow ensuring chemical connectivity (FTIR/MS) and stereochemical purity (Chiral analysis).
Experimental Protocols
Protocol A: FTIR Analysis (KBr Pellet Method)
High-resolution solid-state analysis is preferred over ATR for crystalline tosylates to resolve sharp aromatic splitting.
-
Preparation: Mix 2 mg of dried N-tosyl-D-glutamine with 200 mg of spectroscopic grade KBr (dried at 110°C).
-
Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (particle size < 2 µm to avoid scattering).
-
Compression: Press at 10 tons for 2 minutes to form a transparent pellet.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ at 2 cm⁻¹ resolution (32 scans).
-
Validation: Verify background
and levels are minimal. Look for the "Tosyl Doublet" at ~1600 cm⁻¹ (aromatic C=C) and the Sulfonamide stretches.
Protocol B: LC-MS Validation (ESI Negative)
Designed to separate the Tosyl-Gln from free Tosyl-Chloride or hydrolyzed Tosyl-Glutamic acid.
-
Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Acetate for pH neutral).
-
Mobile Phase B: Acetonitrile.
-
Column: C18 Reverse Phase (e.g., 150 x 2.1 mm, 3 µm). Note: Tosyl groups increase hydrophobicity significantly compared to free Gln.
-
Gradient: 5% B to 95% B over 10 minutes.
-
MS Settings:
-
Source: ESI (-)
-
Capillary Voltage: -2.5 kV (Soft ionization to prevent in-source fragmentation)
-
Scan Range: m/z 100 – 500.
-
-
Success Criteria: Single peak at retention time ~4-6 min (system dependent) with dominant mass 299.07.
Critical Note on Stereochemistry
Warning: Neither FTIR nor standard Mass Spectrometry can distinguish N-tosyl-D-glutamine from its enantiomer N-tosyl-L-glutamine .
To complete the characterization, you must perform Specific Rotation
-
Standard: Dissolve in Methanol or DMF.
-
Expectation: The D-isomer will show a rotation opposite in sign to the L-isomer literature value (L-isomer usually negative in water/HCl, but solvent dependent).
-
Reference: If N-Tosyl-L-Gln
, then N-Tosyl-D-Gln must be .
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed). Wiley.[1] (Authoritative text for IR characteristic bands of sulfonamides vs amides).
-
National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center. Available at: [Link] (Reference for general fragmentation patterns of tosyl derivatives and glutamine).
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Definitive source for stability and cleavage conditions of N-Tosyl vs N-Boc).
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for specific stretching frequencies).
Sources
Comparative Guide: Melting Point Determination for Pure N-Tosyl-D-Glutamine Crystals
Executive Summary
In chiral drug development and peptide synthesis, N-tosyl-D-glutamine serves as a critical enantiomeric building block.[1][2] Its purity is paramount, as even minor stereoisomeric impurities or hydrolysis products (such as N-tosyl-D-glutamic acid) can compromise downstream enantioselective reactions.[1][2]
While High-Performance Liquid Chromatography (HPLC) is the gold standard for purity, melting point (MP) determination remains the most rapid, cost-effective, and accessible method for initial solid-state characterization.[1][2] However, N-tosyl amino acid derivatives exhibit complex thermal behaviors, including potential decomposition prior to melting and polymorphism.[1][2]
This guide objectively compares three MP determination methodologies—Capillary (Manual) , Automated Opto-Electronic , and Differential Scanning Calorimetry (DSC) —and provides a validated protocol to distinguish true melting events from thermal degradation.[1][2]
Compound Profile & Thermal Challenges[1][2]
Before selecting a method, researchers must understand the physicochemical properties of the target analyte.[1][2]
| Property | Specification | Critical Note |
| Compound | N-Tosyl-D-Glutamine | Not to be confused with N-Tosyl-D-Glutamic Acid.[1][2] |
| Theoretical MP | ~163–166 °C (Typical for L-isomer analog) | The D-enantiomer will share the identical MP as the L-isomer.[1][2] |
| Common Impurity | N-Tosyl-D-Glutamic Acid | Melts significantly lower (130–132 °C ).[1][2] A depressed MP often indicates hydrolysis.[1][2] |
| Thermal Behavior | Decomposes near MP | Prolonged heating causes dehydration/cyclization (lactam formation).[1][2] |
| Hygroscopicity | Moderate | Surface moisture can depress MP; drying is essential.[1][2] |
Expert Insight: Many researchers erroneously discard batches of N-tosyl-glutamine because they observe melting at 130°C.[1][2] This is often not a "wet" sample, but rather the acid hydrolysis product.[1][2] MP determination distinguishes these two species instantly.[1][2]
Comparative Methodology Analysis
Method A: Manual Capillary (The Baseline)
Traditional oil-bath or Mel-Temp apparatus.[1][2]
-
Mechanism: Visual observation of phase change in a glass capillary.[1][2]
-
Pros: Low capital cost; allows observation of "sintering" (softening) and color changes (decomposition) that automated sensors might miss.[1][2]
-
Cons: Highly subjective; dependent on heating ramp rate; operator fatigue leads to errors.[1][2]
-
Verdict: Acceptable for quick checks, but insufficient for GMP release testing.
Method B: Automated Opto-Electronic (The QC Standard)
Digital systems (e.g., Mettler Toledo, Büchi) with transmission detection.[1][2]
-
Mechanism: A laser passes through the capillary.[1][2] As crystals melt, light transmission increases.[1][2] The instrument records the "Clear Point" automatically.[1][2]
-
Pros: High throughput; removes operator subjectivity; compliant with Pharmacopeia (USP <741>) standards.
-
Cons: Can be "tricked" by decomposition (browning blocks light) or sublimation (fogging the tube).[1][2]
-
Verdict: The standard for Routine QC, provided the method is validated against decomposition.
Method C: Differential Scanning Calorimetry (DSC) (The Gold Standard)
Thermal analysis measuring heat flow vs. temperature.[1][2]
-
Mechanism: Quantifies the enthalpy of fusion (
).[1][2] -
Pros: Distinguishes between melting (endothermic peak) and decomposition (exothermic or irregular baseline).[1][2] Can detect polymorphs.
-
Cons: Expensive; requires destructive sample prep; complex data interpretation.[1][2]
-
Verdict: Essential for Process Development and characterizing new crystal forms.[1][2]
Summary Data: Precision & Suitability
| Feature | Manual Capillary | Automated Opto-Electronic | DSC |
| Precision | ± 1.0 – 2.0 °C | ± 0.3 – 0.5 °C | ± 0.1 °C |
| Decomposition Detection | Visual (Subjective) | Poor (Error prone) | Excellent (Quantitative) |
| Sample Required | ~5 mg | ~5 mg | ~2–5 mg |
| Throughput | Low (1 sample/run) | High (3–6 samples/run) | Low (1 sample/run) |
| Best For | Quick Synthesis Checks | Final QC Release | Polymorph Screening |
Validated Experimental Protocol
The following protocol uses an Automated Opto-Electronic Apparatus (most common in industry) but includes cross-validation steps for scientific rigor.
Phase 1: Sample Preparation (Critical)[1][2]
-
Drying: Dry N-tosyl-D-glutamine crystals in a vacuum desiccator over
for 4 hours to remove surface moisture. -
Grinding: Gently crush crystals into a fine powder using an agate mortar. Do not grind excessively, as mechanochemical force can induce amorphous transitions.[1][2]
-
Packing: Fill the capillary to a height of 3 mm . Tap the tube on a hard surface (or use the instrument's tamping function) to ensure tight packing.[1][2] Loose packing leads to uneven heat transfer and widened ranges.[1][2]
Phase 2: Instrument Configuration
-
Start Temperature: 150 °C (approx. 10–15°C below expected MP).
-
Ramp Rate:
-
Stop Temperature: 180 °C.
Phase 3: The Measurement Workflow
Figure 1: Validated workflow for melting point determination. Note the requirement for calibration prior to analysis.
Data Interpretation & Troubleshooting
Distinguishing between a pure melt, an impure melt, and decomposition is the "art" of this science.[1][2]
Scenario A: Sharp Melt (Ideal)[1][2]
-
Observation: Sample transitions from solid to clear liquid within a 1.5 °C range (e.g., 164.0 – 165.5 °C).
Scenario B: Depressed & Broad Melt
Scenario C: The "Double Drop" (Decomposition)
-
Observation: Sample darkens/browns at 160 °C, then liquefies.
-
Action: Verify with DSC. If DSC shows an exothermic event overlapping the endotherm, the compound is degrading.[1][2]
Decision Logic for Results
Figure 2: Diagnostic logic for interpreting thermal values of N-tosyl-D-glutamine.
References
-
National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 5961, Glutamine. Retrieved October 26, 2023, from [Link][1][2]
- Citation Context: Provides the baseline thermal data for the free amino acid (185°C dec)
-
ResolveMass Laboratories Inc. (n.d.).[1][2] Melting Point Determination Methods. Retrieved October 26, 2023, from [Link][1][2]
- Citation Context: Supports the comparison between Capillary and DSC methodologies.
-
Weiss, I. M., et al. (2018).[1][2] Thermal decomposition of the amino acids...[1][4][5][6][7]. BMC Biophysics.[1][2][4] Retrieved October 26, 2023, from [Link]
Sources
- 1. Glutamine - Wikipedia [en.wikipedia.org]
- 2. Glutamine - Wikipedia [en.wikipedia.org]
- 3. L-Glutamine | 56-85-9 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
Safety Operating Guide
(-)-N-[(4-methylphenyl)sulfonyl]-D-glutamine proper disposal procedures
Executive Summary & Immediate Action
(-)-N-[(4-methylphenyl)sulfonyl]-D-glutamine (commonly referred to as N-Tosyl-D-glutamine ) is a sulfonamide-protected amino acid derivative. While often classified as non-hazardous or a mild irritant under GHS standards, its structural stability—specifically the sulfonamide bond and the unnatural D-configuration—requires strict disposal protocols to prevent environmental persistence.
Core Directive: Do NOT dispose of this compound down the drain. Even if water-soluble, sulfonamide derivatives are resistant to standard wastewater treatment biodegradation.
Quick Reference Disposal Matrix:
| State | Waste Stream Classification | Disposal Method |
|---|---|---|
| Pure Solid | Non-Halogenated Organic Solid | High-Temperature Incineration |
| Aqueous Solution | Aqueous Waste with Organics | Fuel Blending / Incineration |
| Organic Solution | Non-Halogenated Solvent Waste | Fuel Blending / Incineration |
Chemical Profile & Risk Assessment
To manage waste effectively, one must understand the chemical's behavior. As a Senior Scientist, I prioritize the "Structure-Fate Relationship"—how the molecule's structure dictates its environmental fate.
-
Chemical Identity: N-Tosyl-D-glutamine
-
Functional Groups: Carboxylic acid (acidic), Sulfonamide (stable, potential sensitizer).
-
Chiral Specificity: The D-enantiomer is "unnatural" to most biological systems. Unlike L-glutamine, which bacteria degrade rapidly, D-amino acid derivatives can exhibit prolonged half-lives in the environment, bypassing standard enzymatic breakdown.
Safety & Handling (Pre-Disposal):
-
PPE: Nitrile gloves (0.11 mm minimum thickness), safety goggles, and lab coat.
-
Incompatibilities: Strong oxidizers. Ensure waste containers do not contain perchlorates or peroxides, as the sulfonamide nitrogen can be reactive under extreme oxidative stress.
Waste Segregation & Decision Logic
Effective disposal starts with segregation at the bench. Mixing waste streams increases disposal costs and chemical risks. Use the following logic flow to determine the correct waste bin.
Figure 1: Decision tree for segregating N-Tosyl-D-glutamine waste streams. Note that "Halogenated" refers to the solvent used (e.g., Dichloromethane), as the compound itself is non-halogenated.
Detailed Disposal Protocols
Protocol A: Solid Waste (Expired or Excess Pure Chemical)
Context: You have a bottle of expired substance or contaminated weighing paper.
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated solid waste drum. Glass is acceptable but poses a breakage risk.
-
Labeling: Affix a hazardous waste label.
-
Constituent: "N-Tosyl-D-glutamine" (Do not use abbreviations like "NTDG").
-
Hazard Class: Irritant.
-
-
Accumulation: Keep the container closed when not actively adding waste.
-
Final Disposal: Ship for High-Temperature Incineration . This ensures the thermal destruction of the sulfonamide moiety, preventing leaching in landfills.
Protocol B: Liquid Waste (Reaction Mixtures or Mother Liquors)
Context: You have performed a chiral resolution and have the compound dissolved in methanol or water.
-
Identify the Solvent:
-
If Methanol/Ethanol/Acetone: Classify as Ignitable (D001) . Segregate into "Non-Halogenated Organic Solvents."
-
If Water/Buffer: Classify as Aqueous Waste .
-
-
pH Check: N-Tosyl-D-glutamine is an acid. If the solution pH is < 2, it is technically Corrosive (D002).[1]
-
Best Practice: Neutralize aqueous streams to pH 5–9 using Sodium Bicarbonate before adding to the waste carboy to prevent off-gassing or container degradation.
-
-
Precipitation (Optional Volume Reduction):
-
If you have a large volume of dilute aqueous waste, you can acidify the solution (using HCl) to precipitate the N-Tosyl-D-glutamine (as it is less soluble in acidic water).
-
Filter the solid (dispose as Protocol A) and neutralize the remaining filtrate (dispose as non-hazardous aqueous waste, subject to local regulations). Only perform this if authorized by your site's EHS officer.
-
Spill Management Workflow
Accidents happen. Your response must be calm and systematic.
Spill Scenario: 50g of powder dropped on the floor.
-
Isolate: Mark the area. Do not walk through the powder.
-
PPE Up: Wear a N95 dust mask or respirator (to prevent inhalation of sulfonamide dust), goggles, and double gloves.
-
Containment: Cover the spill with damp paper towels to prevent dust generation.
-
Cleanup: Scoop up the material.
-
Decontamination: Wash the surface with a mild detergent and water. The compound is soluble in basic water; a dilute sodium bicarbonate solution cleans surfaces effectively.
Figure 2: Step-by-step spill response for solid sulfonamide derivatives.
Regulatory Framework & Compliance (USA/EU)
Understanding the why ensures compliance.
-
RCRA (USA): While N-Tosyl-D-glutamine is not explicitly P-listed or U-listed (40 CFR 261.33), it is a "Process Waste." If it exhibits characteristics of ignitability (in solvent) or corrosivity (pH < 2), it carries D-codes.
-
Generator Status: Ensure your lab tracks the weight of this waste toward your Monthly Generation Rate.
-
-
European Waste Catalogue (EWC):
-
16 05 06: Laboratory chemicals, consisting of or containing dangerous substances, including mixtures of laboratory chemicals.
-
-
Environmental Fate: Sulfonamides are considered "Emerging Contaminants of Concern" in water tables. Standard bacterial digestion in municipal water treatment is often ineffective against the sulfonamide bond, leading to bioaccumulation risks. Incineration is the only responsible end-of-life path.
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Protection of Environment. Retrieved from [Link]
-
PubChem. Compound Summary: N-p-Tosylglutamic acid (Enantiomer Data). National Library of Medicine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Guidance on the classification and labelling of Titanium Dioxide and Sulfonamide derivatives. Retrieved from [Link]
Sources
Personal protective equipment for handling (-)-N-[(4-methylphenyl)sulfonyl]-D-glutamine
Topic: Personal protective equipment for handling (-)-N-[(4-methylphenyl)sulfonyl]-D-glutamine Content Type: Operational Safety & Logistics Guide Audience: Researchers, Synthetic Chemists, and Lab Managers
Executive Summary
Immediate Action Required: Treat (-)-N-[(4-methylphenyl)sulfonyl]-D-glutamine (also known as N-p-Tosyl-D-glutamine) as a potential respiratory and dermal sensitizer . While often classified merely as an irritant in generic databases, the presence of the p-toluenesulfonyl (tosyl) moiety classifies this compound within the sulfonamide structural family.
The Core Risk: Beyond standard irritation, the primary occupational risk is sensitization (development of a "sulfa allergy") via inhalation of fine particulates during weighing or transfer.
Part 1: Risk Assessment & Hazard Identification
Analysis by Senior Application Scientist
To select the correct PPE, we must understand the chemical behavior, not just the regulatory classification.
| Feature | Technical Insight | Safety Implication |
| Chemical Structure | Sulfonamide derivative of D-glutamine. | Potential allergen. Cross-reactivity with other sulfonamides is possible. |
| Physical State | White crystalline powder. | High Dust Potential. Static charge can cause particle scattering during weighing. |
| Reactivity | Stable under normal conditions. Incompatible with strong oxidizers.[1] | Risk of exothermic reaction if mixed with strong oxidizing agents (e.g., permanganates). |
| Toxicology | Irritant (Skin/Eye/Respiratory).[2][3] | Inhalation is the critical vector. Protect mucous membranes. |
Part 2: The PPE Protocol (Personal Protective Equipment)[4]
This protocol is designed to create a self-validating barrier system . If one barrier fails (e.g., a glove tear), the secondary controls (engineering/procedure) must protect the operator.
1. Respiratory Protection (CRITICAL)
-
Primary Control: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II) .
-
Secondary PPE: If hood access is restricted or during maintenance:
-
Minimum: N95 Particulate Respirator (Fit-tested).
-
Recommended: P100 Half-Face Respirator (Better seal, 99.97% filtration of fine dusts).
-
Why: The D-isomer is often used in biological probes; preventing inhalation ensures biological integrity of the researcher and prevents immune sensitization.
-
2. Dermal Protection (Hands)
-
Material: Nitrile (Minimum thickness: 0.11 mm / 4-5 mil).
-
Protocol: Double-gloving is recommended during the weighing of dry powder.
-
Outer Glove: Discard immediately if contaminated with powder.
-
Inner Glove: Acts as the clean skin barrier.
-
-
Contraindication:Avoid Latex. Latex offers poor resistance to organic solvents often used to dissolve this compound (e.g., DMSO, DMF) and carries its own allergy risks.
3. Ocular Protection
-
Standard: ANSI Z87.1 Chemical Safety Glasses with side shields.
-
High Risk (Large Scale >10g): Indirectly vented chemical goggles.
-
Why: Crystalline dust can bypass standard glasses if an air current (static discharge) disperses the powder.
4. Body Protection
-
Standard: 100% Cotton Lab Coat (Snap closures preferred over buttons for quick removal).
-
Footwear: Closed-toe, non-perforated shoes.
Part 3: Operational Workflow & Visualization
Decision Logic: PPE Selection
The following diagram illustrates the decision-making process for PPE based on the specific laboratory activity.
Figure 1: PPE Decision Logic based on physical state and engineering controls.
Part 4: Step-by-Step Handling Protocol
Objective: Safely prepare a 100 mM stock solution in DMSO.
-
Preparation:
-
Don PPE (Lab coat, Safety Glasses, Double Nitrile Gloves).
-
Activate Fume Hood. Verify sash height is at the safe working level.
-
Static Control: Place an anti-static mat or wipe down the balance area with an anti-static cloth. Causality: Dry sulfonamide powders are prone to static fly-off.
-
-
Weighing:
-
Open the container inside the hood.
-
Use a disposable spatula.
-
Weigh the required amount into a tared scintiallation vial.
-
Self-Validation: Inspect the area around the balance. If white dust is visible, your transfer technique requires improvement. Clean immediately with a wet wipe.
-
-
Dissolution:
-
Add the solvent (e.g., DMSO) to the vial.
-
Cap tightly and vortex.
-
Note: Once dissolved, the inhalation risk drops significantly, but the skin absorption risk may increase depending on the solvent (DMSO penetrates skin easily, carrying the solute with it).
-
-
Decontamination:
-
Wipe the exterior of the stock vial with ethanol/water.
-
Remove outer gloves and discard as solid waste.
-
Part 5: Disposal & Waste Management[5][6][7]
Do not treat this as general trash. Sulfonamides can persist in the environment and contribute to antibiotic resistance in microbial populations.
Waste Classification
-
Solid Waste: Contaminated gloves, weighing boats, paper towels. -> Hazardous Solid Waste (Trace Organics).
-
Liquid Waste: Stock solutions or reaction mixtures. -> Organic Solvent Waste.
Disposal Workflow Diagram
Figure 2: Waste segregation and disposal pathway.
Part 6: Emergency Response
-
Inhalation: Move to fresh air immediately. If wheezing or coughing occurs, seek medical attention (mention potential sulfonamide exposure).
-
Eye Contact: Flush with water for 15 minutes .[1][4] Hold eyelids open.
-
Skin Contact: Wash with soap and copious water.[2] Do not use ethanol on skin (may enhance absorption).
-
Spill (Powder):
-
Alert nearby personnel.
-
Cover with wet paper towels to prevent dust generation.
-
Wipe up and place in hazardous solid waste.
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23663989 (N-p-Tosyl-D-glutamine). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[5] Retrieved from [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
-
Merck Manuals Professional Edition. Sulfonamides: Mechanism of Action and Adverse Effects. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
